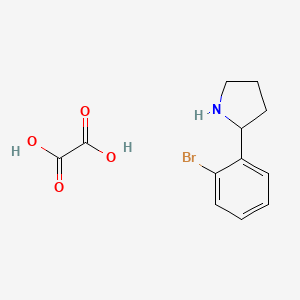
2-(2-bromophenyl)pyrrolidine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)pyrrolidine;oxalic acid: is a synthetic organic compound that combines a brominated phenyl group with a pyrrolidine ring and oxalic acid. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the brominated phenyl group and the pyrrolidine ring enhances its stability and reactivity, making it a valuable building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenyl)pyrrolidine typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method is the reductive amination of 2-bromobenzaldehyde with pyrrolidine using sodium borohydride as the reducing agent. The reaction is carried out in methanol at low temperatures, followed by purification through chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-(2-bromophenyl)pyrrolidine can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities and purified using techniques such as recrystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Bromophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted phenyl derivatives
- Oxidized or reduced pyrrolidine derivatives
- Cyclized heterocyclic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2-Bromophenyl)pyrrolidine is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of inhibitors for enzymes such as cyclophilins, which are involved in cell division and disease regulation. It is being studied for its potential in treating cancer and inflammatory diseases .
Industry: In the industrial sector, 2-(2-bromophenyl)pyrrolidine is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-bromophenyl)pyrrolidine involves its interaction with specific molecular targets, such as cyclophilins. The brominated phenyl group binds to the active site of cyclophilin A, inhibiting its activity and preventing ATP binding. This inhibition leads to the disruption of cell division and has potential therapeutic applications in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
2-(2-Chlorophenyl)pyrrolidine: Similar structure with a chlorine atom instead of bromine.
2-(2-Fluorophenyl)pyrrolidine: Contains a fluorine atom on the phenyl ring.
2-(2-Iodophenyl)pyrrolidine: Features an iodine atom on the phenyl ring.
Uniqueness: 2-(2-Bromophenyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom enhances its binding affinity to molecular targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C12H14BrNO4 |
|---|---|
Molekulargewicht |
316.15 g/mol |
IUPAC-Name |
2-(2-bromophenyl)pyrrolidine;oxalic acid |
InChI |
InChI=1S/C10H12BrN.C2H2O4/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;3-1(4)2(5)6/h1-2,4-5,10,12H,3,6-7H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
FEMOLMPWLQRZSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















